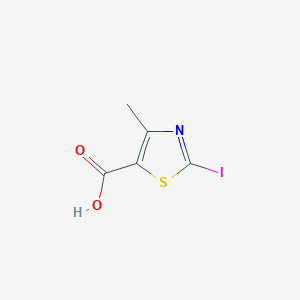

2-Iodo-4-methylthiazole-5-carboxylic acid

Description

Significance of Thiazole (B1198619) Carboxylic Acids in Heterocyclic Chemistry

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govnumberanalytics.com Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. nih.govmdpi.com The thiazole ring is a key component in numerous FDA-approved drugs, such as the antiretroviral drug Ritonavir and the anti-inflammatory agent Meloxicam. mdpi.comwikipedia.orgrsc.org

The incorporation of a carboxylic acid group onto the thiazole ring, creating thiazole carboxylic acids, further enhances their significance. This functional group serves several critical roles:

It can act as a bioisostere for other functionalities, helping to modulate the pharmacokinetic properties of a drug candidate. researchgate.netglobalresearchonline.net

It provides a reactive handle for further synthetic modifications, such as the formation of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships. nih.govchemimpex.com

The acidic nature of the carboxyl group can be crucial for binding to biological targets, such as enzyme active sites. cymitquimica.com

The versatility of the thiazole nucleus, combined with the synthetic utility of the carboxylic acid group, makes thiazole carboxylic acids important building blocks in the development of new therapeutic agents. chemimpex.comnih.gov

| Examples of Biologically Active Thiazole-Containing Compounds | Therapeutic Class |

| Ritonavir | Antiretroviral (HIV Protease Inhibitor) rsc.org |

| Meloxicam | Non-steroidal anti-inflammatory drug (NSAID) wikipedia.orgrsc.org |

| Sulfathiazole | Antibiotic mdpi.comnumberanalytics.com |

| Tiazofurin | Antineoplastic drug mdpi.comeurekaselect.com |

| Dasatinib | Anticancer (Tyrosine Kinase Inhibitor) jchemrev.com |

| Abafungin | Antifungal drug mdpi.com |

Overview of Iodinated Heterocycles as Synthetic Intermediates

Iodinated heterocycles are highly valued intermediates in modern organic synthesis due to the unique reactivity of the carbon-iodine bond. Iodine is the most reactive of the halogens in many important synthetic transformations, particularly in metal-catalyzed cross-coupling reactions. numberanalytics.com These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

The utility of iodo-heterocycles stems from several key features:

Versatility in Cross-Coupling: The C-I bond readily undergoes oxidative addition to transition metal catalysts (most commonly palladium), initiating catalytic cycles for reactions like Suzuki, Stille, and Negishi couplings. numberanalytics.com This allows for the straightforward introduction of aryl, alkyl, or other organic fragments onto the heterocyclic ring. mdpi.com

Precursors for Other Functionalities: The iodine atom can be converted into a wide range of other functional groups through reactions such as iodine-lithium exchange, which generates a highly reactive organolithium species. mdpi.com

Mild Reaction Conditions: Many iodine-based synthetic methods, including iodocyclization reactions for forming the heterocyclic ring itself, proceed under mild conditions, making them compatible with a wide variety of other functional groups. rsc.orgrsc.org

Iodine has proven to be an efficient, non-toxic, and easy-to-handle reagent for creating iodofunctionalized heterocyclic molecules, which serve as versatile platforms for building more complex structures. rsc.orgnih.gov

| Common Cross-Coupling Reactions Utilizing Iodo-Heterocycles | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | C-C |

| Stille Coupling | Organostannane Reagent | C-C |

| Negishi Coupling | Organozinc Reagent | C-C |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) |

| Buchwald-Hartwig Amination | Amine | C-N |

| Heck Coupling | Alkene | C-C |

Historical Context of Thiazole Ring System Development and Functionalization

The chemistry of the thiazole ring has been developing for well over a century. eurekaselect.com The most fundamental and historically significant method for synthesizing the thiazole core is the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. synarchive.comscribd.com This reaction involves the condensation of an α-haloketone with a thioamide. wikipedia.orgchemhelpasap.com The Hantzsch synthesis remains one of the most widely used methods for preparing thiazole derivatives due to its reliability and the accessibility of the starting materials. researchgate.net

Other classical methods for thiazole synthesis include:

Cook-Heilbron Synthesis: This method produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide. wikipedia.orgpharmaguideline.com

Tcherniac's Synthesis: This route provides 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones. pharmaguideline.com

Following the development of these core synthetic methods, research shifted towards the functionalization of the pre-formed thiazole ring. Early work focused on electrophilic substitution reactions, such as halogenation and nitration, which typically occur at the 5-position of the ring. numberanalytics.compharmaguideline.com More recently, the advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the functionalization of thiazoles. numberanalytics.com These powerful techniques allow for the precise and efficient installation of a wide variety of substituents at specific positions on the thiazole ring, a crucial capability for modern drug discovery and materials science. numberanalytics.com

Scope and Academic Relevance of 2-Iodo-4-methylthiazole-5-carboxylic Acid Research

2-Iodo-4-methylthiazole-5-carboxylic acid is a prime example of a modern heterocyclic building block designed for synthetic utility. While extensive research on this specific molecule is not broadly published, its academic relevance and scope can be inferred from the reactivity of its constituent functional groups. It serves as a trifunctionalized scaffold, offering three distinct points for chemical modification.

The 2-Iodo Group: This is the most reactive site for transition-metal-catalyzed cross-coupling reactions. It enables the attachment of a vast array of substituents (aryl, heteroaryl, alkyl, etc.), making it an ideal starting point for generating libraries of diverse 2-substituted thiazoles for biological screening. numberanalytics.commdpi.com

The 5-Carboxylic Acid Group: This group can be readily converted into amides, esters, or other acid derivatives. nih.gov This is particularly relevant in medicinal chemistry, where amide bonds are prevalent and crucial for interacting with biological targets. For instance, similar 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential enzyme inhibitors. researchgate.netnih.gov

Research involving this compound would likely focus on its use as a key intermediate in multi-step syntheses of complex, biologically active molecules. Its structure is well-suited for the systematic exploration of structure-activity relationships in drug discovery programs, allowing chemists to independently modify two different positions on the thiazole ring.

| Chemical Properties of 2-Iodo-4-methylthiazole-5-carboxylic Acid | |

| CAS Number | 1205560-84-4 chemicalbook.com |

| Molecular Formula | C₅H₄INO₂S |

| Molecular Weight | 285.06 g/mol |

| Appearance | (Typically) Solid |

| Key Functional Groups | Carboxylic Acid, Iodo Group, Thiazole Ring |

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO2S/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMJYQHOKGECGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Iodo 4 Methylthiazole 5 Carboxylic Acid and Its Precursors

Precursor Synthesis and Halogenation Routes

A primary strategy for the synthesis of 2-iodo-4-methylthiazole-5-carboxylic acid involves the initial preparation of a suitable thiazole (B1198619) precursor, followed by the introduction of the iodine atom at the 2-position. This is often accomplished through the synthesis of 4-methylthiazole-5-carboxylate esters, which then undergo halogenation.

Synthesis of 4-Methylthiazole-5-carboxylate Esters

The synthesis of 4-methylthiazole-5-carboxylate esters is a foundational step. A common and effective method involves the reaction of ethyl 2-chloroacetoacetate with formamide (B127407). chemicalbook.com In a typical procedure, formamide is added to phosphorus pentasulfide in a solvent like ethylene (B1197577) glycol dimethyl ether. chemicalbook.com Subsequently, ethyl 2-chloroacetoacetate is introduced, and the reaction mixture is heated to induce cyclization. google.com This process yields ethyl 4-methylthiazole-5-carboxylate, which can then be hydrolyzed to the corresponding carboxylic acid if needed. google.com One reported method achieves a high molar yield of 95.8% for ethyl 4-methylthiazole-5-carboxylate with a purity of 99%. chemicalbook.com

Another approach involves the reaction of acetoacetate (B1235776) and N-bromosuccinimide, followed by the addition of N-monosubstituted thiourea (B124793) derivatives to yield 2-substituted amino-4-methyl-5-carboxylate thiazole salts. google.com These methods provide the essential 4-methylthiazole-5-carboxylic acid scaffold for subsequent iodination.

Introduction of Iodine through Electrophilic Iodination and Sandmeyer-Type Reactions

With the 4-methylthiazole-5-carboxylic acid or its ester in hand, the next critical step is the introduction of iodine at the 2-position. Direct electrophilic iodination can sometimes be challenging due to issues with regioselectivity. thieme-connect.de

A more controlled and widely used method is the Sandmeyer reaction, which involves the conversion of an amino group to a diazonium salt, followed by displacement with iodide. organic-chemistry.orgyoutube.com This process typically starts with a 2-aminothiazole (B372263) derivative. The amine is diazotized using a reagent like sodium nitrite (B80452) in an acidic medium, and the resulting diazonium salt is then treated with a source of iodide, such as potassium iodide, to yield the 2-iodo-thiazole. thieme-connect.denih.gov This reaction is advantageous as it allows for the specific placement of the iodine atom. Non-aqueous conditions for the Sandmeyer iodination have also been developed, utilizing reagents like isopentyl nitrite, cuprous iodide, an alkali metal iodide, and iodine in a solvent such as ethylene glycol dimethyl ether. clockss.org

Halogen Exchange Reactions for Iodination

Halogen exchange, or the Finkelstein reaction, presents another viable route for the synthesis of 2-iodo-thiazoles. This method involves the substitution of another halogen, typically bromine or chlorine, with iodine. This reaction is driven by the differential solubility of the resulting alkali metal halide in the reaction solvent. While specific examples for 2-iodo-4-methylthiazole-5-carboxylic acid are less commonly detailed, the principle is a fundamental tool in organic synthesis. The "halogen dance" reaction, a base-catalyzed halogen migration, has also been explored for the functionalization of thiazoles, demonstrating the versatility of halogenated thiazoles as synthetic intermediates. nih.gov

Direct Cyclization Approaches to the Thiazole Core

An alternative to the functionalization of a pre-existing thiazole is the direct construction of the 2-iodo-4-methylthiazole (B1344785) ring system from acyclic precursors. These methods often offer greater efficiency by reducing the number of synthetic steps.

Hantzsch Thiazole Synthesis and Modern Adaptations

The Hantzsch thiazole synthesis is a classic and highly versatile method for constructing the thiazole ring. researchgate.netyoutube.com It traditionally involves the condensation of an α-haloketone with a thioamide. bepls.com For the synthesis of the target molecule, this would conceptually involve a reaction between a suitably substituted α-halocarbonyl compound and an iodine-containing thioamide. Modern adaptations of the Hantzsch synthesis focus on improving yields, shortening reaction times, and employing greener reaction conditions, such as using reusable catalysts or ultrasonic irradiation. nih.gov

"One-Pot" Reaction Strategies for Enhanced Efficiency

To streamline the synthetic process, "one-pot" reactions have been developed. These strategies combine multiple reaction steps into a single procedure without the isolation of intermediates, leading to increased efficiency and reduced waste. For the synthesis of substituted thiazoles, one-pot multicomponent procedures have been reported. For instance, a one-pot synthesis of 2-substituted-4-methylthiazole-5-carboxylates has been developed from ethyl acetoacetate and thiourea using an oxone and iodobenzene (B50100) reaction system. researchgate.net Another efficient one-pot method for synthesizing 3,5-disubstituted 1,2,4-thiadiazoles from nitriles and thioamides utilizes molecular iodine as a mediator for oxidative N-S bond formation. rsc.org These approaches highlight the ongoing efforts to develop more efficient and environmentally friendly routes to complex heterocyclic compounds.

Interactive Data Table: Synthesis of Thiazole Derivatives

| Precursors | Reagents | Product | Yield (%) | Reference |

| Ethyl acetoacetate, Thiourea | Oxone, Iodobenzene | 2-Substituted-4-methylthiazole-5-carboxylates | Not specified | researchgate.net |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilicic acid | Substituted Hantzsch thiazole derivatives | 79-90 | nih.gov |

| Formamide, Phosphorus pentasulfide, Ethyl 2-chloroacetoacetate | Ethylene glycol dimethyl ether, Sodium hydroxide (B78521) | Ethyl 4-methylthiazole-5-carboxylate | 95.8 | chemicalbook.com |

| 2-Aminopurines | Isopentyl nitrite, Cuprous iodide, Alkali metal iodide, Iodine | 2-Iodopurine compounds | Good | clockss.org |

| Aromatic amines | Sodium nitrite, Silica sulfuric acid, Potassium iodide | Iodoarenes | Moderate to Good | thieme-connect.de |

Optimization of Reaction Conditions and Isolation Procedures

The successful synthesis and isolation of 2-Iodo-4-methylthiazole-5-carboxylic acid and its precursors, such as 4-methylthiazole-5-carboxylic acid, are highly dependent on the fine-tuning of various reaction parameters. These include the choice of solvent, operating temperature and pressure, and the selection of an appropriate catalyst system.

The solvent medium is a critical factor that can profoundly influence reaction outcomes. In the synthesis of thiazole derivatives, the solvent's polarity, protic or aprotic nature, and boiling point can affect reactant solubility, reaction rates, and the selectivity towards the desired product. For instance, in the synthesis of 2-amino-4-methylthiazole-5-carboxylate, a precursor derivative, a solvent system of water and tetrahydrofuran (B95107) has been utilized google.com. The synthesis of other alkyl 4-halomethyl-2-methylthiazole-5-carboxylates has been effectively carried out in acetonitrile (B52724) google.comgoogleapis.com.

In related transformations, such as the aerobic oxidation of aldehydes to carboxylic acids—a reaction type relevant to functional group transformations in the synthesis of precursors—the choice of solvent is shown to be critical. Systematic studies on aldehyde oxidation have demonstrated that solvent polarity plays a key role in determining reactivity and selectivity frontiersin.org. While strong intermolecular forces in protic solvents can sometimes limit oxidation, they can also enhance selectivity by promoting specific hydrogen transfer steps frontiersin.org. The use of mixed solvent systems is a common strategy to balance these effects and optimize yield frontiersin.org. For the preparation of 4-methyl-5-formylthiazole, a key intermediate, from its corresponding acid chloride, xylene is employed as the solvent, providing the necessary high temperature for the reaction to proceed efficiently nih.govmdpi.com.

Temperature is a key thermodynamic parameter that directly influences reaction kinetics. In the synthesis of precursors to 2-Iodo-4-methylthiazole-5-carboxylic acid, precise temperature control is essential. For example, the Pd/BaSO₄ catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride to 4-methyl-5-formylthiazole was found to have an optimal temperature of 140°C nih.govmdpi.com. Operating below this temperature would likely result in slower reaction rates, while exceeding it could lead to side reactions and decomposition, thereby reducing the yield and purity of the product.

In other patented processes for related thiazole carboxylates, reactions are often conducted at reflux temperature, which is determined by the boiling point of the chosen solvent. A specific procedure notes a gentle reflux for one hour, achieving an internal temperature of 75.8°C googleapis.com. Some synthetic steps, particularly those involving the formation of amides from acid chlorides, may be initiated at cooler temperatures (e.g., 0–5°C) before being refluxed to ensure controlled reaction and high yield researchgate.net. While atmospheric pressure is common for many of these liquid-phase reactions, vacuum distillation is frequently employed during workup procedures to remove excess solvent or volatile reagents without excessive heating mdpi.com.

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective transformations. In the synthesis of precursors for 2-Iodo-4-methylthiazole-5-carboxylic acid, catalyst selection is critical. A notable example is the preparation of 4-methyl-5-formylthiazole via the hydrogenation of 4-methylthiazole-5-carboxylic chloride, where a Palladium on Barium Sulfate (B86663) (Pd/BaSO₄) catalyst is used nih.govmdpi.com.

Research into this specific transformation has revealed that the physical properties of the catalyst support and the metal loading significantly impact the reaction. The yield was found to increase as the particle size of the BaSO₄ support decreased, with an optimal size identified at 5 μm. Furthermore, the reaction time shortened linearly as the palladium content was increased, with an inflection point at 7.5% palladium, beyond which further increases had minimal effect nih.govmdpi.com. In contrast, attempts to use other catalysts like TsOH, AlCl₃, BF₃, and FeCl₃ to activate the acyl chloride bond resulted in adverse effects on the yield nih.govmdpi.com.

Table 1: Effect of Pd/BaSO₄ Catalyst Properties on the Synthesis of 4-Methyl-5-formylthiazole Data sourced from studies on the hydrogenation of 4-methylthiazole-5-carboxylic chloride. nih.govmdpi.com

| Parameter | Value | Observation |

| Support Particle Size | 5 μm | Optimal size for maximizing product yield. |

| Palladium Content | 7.5% | Optimal loading for minimizing reaction time. |

| Alternative Catalysts | TsOH, AlCl₃, BF₃, FeCl₃ | Found to have adverse effects on the reaction yield. |

Sustainable and Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly integral to pharmaceutical synthesis, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.orgmdpi.com These principles guide the design of synthetic routes for compounds like 2-Iodo-4-methylthiazole-5-carboxylic acid.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute significantly to process waste and environmental concerns. Methodologies such as microwave-assisted synthesis and mechanochemistry (e.g., grinding or ball-milling) are prominent strategies. mdpi.comsemanticscholar.org These techniques can lead to remarkably shorter reaction times, higher yields, and simpler purification procedures compared to conventional methods. mdpi.com Mechanochemical reactions are often performed at room temperature with minimal or no solvent, initiated by mechanical energy, which aligns with the goals of reducing energy consumption and waste. nih.gov While specific applications to 2-Iodo-4-methylthiazole-5-carboxylic acid are not extensively documented, these general approaches represent a frontier in the sustainable design of its synthesis.

Atom Economy (AE) and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. nih.gov Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org An ideal reaction has an AE of 100%. jocpr.com

The E-Factor, introduced by Roger Sheldon, takes a broader view by calculating the ratio of the mass of waste generated to the mass of the desired product. nih.govrsc.org An ideal E-Factor is 0. The pharmaceutical industry has been historically characterized by high E-Factors, often ranging from 25 to over 100, largely due to the complexity of the molecules and the multi-step nature of the syntheses. nih.govrsc.org

Table 2: Typical E-Factors Across Different Chemical Industry Sectors Data sourced from analyses of industrial chemical processes. nih.govrsc.org

| Industry Sector | Annual Product Tonnage | Typical E-Factor (kg waste / kg product) |

| Oil Refining | 1,000,000 - 100,000,000 | ~ 0.1 |

| Bulk Chemicals | 10,000 - 1,000,000 | <1 – 5 |

| Fine Chemicals | 1,000 - 10,000 | 5 – >50 |

| Pharmaceuticals | 10 - 1,000 | 25 – >100 |

Designing a synthetic route for 2-Iodo-4-methylthiazole-5-carboxylic acid with a high atom economy and a low E-Factor involves choosing reactions that are inherently efficient, such as addition or rearrangement reactions, and minimizing the use of stoichiometric reagents, solvents, and complex purification steps. nih.gov Careful selection of starting materials and the use of catalytic rather than stoichiometric reagents are critical strategies for improving these metrics.

Reactivity Profiles and Derivatization Strategies of 2 Iodo 4 Methylthiazole 5 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of organic synthesis, offering numerous avenues for derivatization. In the context of 2-iodo-4-methylthiazole-5-carboxylic acid, this functionality can be converted into esters, amides, and alcohols, or be removed entirely through decarboxylation. These transformations are fundamental for modifying the compound's physicochemical properties and for building larger molecular assemblies.

Esterification Reactions and Ester Hydrolysis

The conversion of the carboxylic acid to an ester is a common strategy to protect the acid functionality, improve solubility in organic solvents, or to modulate biological activity. Standard esterification methods are applicable, including Fischer esterification with an alcohol under acidic catalysis. For substrates that may be sensitive to harsh acidic conditions, milder methods are employed. One such method is the Steglich esterification, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). rsc.org This method is effective for converting sterically hindered and acid-labile substrates. rsc.org

The reverse reaction, the hydrolysis of the corresponding ester back to the carboxylic acid, is typically achieved under basic conditions. Saponification using an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a mixture of water and an organic solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) is a standard procedure. nih.govchemicalbook.com For example, the hydrolysis of related thiazole (B1198619) esters is often a final step in synthetic sequences to unmask the carboxylic acid. chemicalbook.com

Table 1: Representative Esterification and Hydrolysis Reactions

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol (e.g., EtOH), Acid Catalyst (e.g., H₂SO₄), Heat | Ethyl Ester | General Method |

| Esterification (Steglich) | Alcohol, DCC, DMAP (cat.), CH₂Cl₂, Room Temp. | Ester | rsc.org |

| Hydrolysis (Saponification) | NaOH or LiOH, H₂O/THF/EtOH, Heat or Room Temp. | Carboxylic Acid | nih.govchemicalbook.com |

Amidation and Peptide Coupling Methodologies

The formation of an amide bond is one of the most important reactions in medicinal chemistry. 2-Iodo-4-methylthiazole-5-carboxylic acid can be coupled with a wide variety of primary and secondary amines to form the corresponding amides. This transformation typically requires the activation of the carboxylic acid. A host of modern peptide coupling reagents are available for this purpose, which are designed to be efficient and minimize side reactions like racemization. sigmaaldrich.comwikipedia.org

Commonly used coupling agents include carbodiimides like DCC and water-soluble ethyl-(N',N'-dimethylamino)propylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to suppress epimerization and improve reaction rates. sigmaaldrich.comorganicchemistrytutor.com Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are also highly effective. wikipedia.org Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine, often in the presence of a non-nucleophilic base like triethylamine (B128534). organic-chemistry.org Recently, novel methods that avoid traditional coupling reagents altogether have been developed, proceeding through intermediates like thioesters. nih.govmasterorganicchemistry.com

Table 2: Common Amide Coupling Methodologies

| Coupling Reagent System | Typical Solvents | Key Features | Reference |

|---|---|---|---|

| EDC / HOBt | DMF, CH₂Cl₂ | Water-soluble urea (B33335) byproduct, widely used. | organicchemistrytutor.com |

| HATU / DIPEA | DMF, NMP | Highly efficient, rapid coupling, good for hindered amino acids. | wikipedia.org |

| SOCl₂ then Amine/Base | Toluene, THF | Two-step process via acid chloride; cost-effective. | organic-chemistry.org |

| DMTMM | Water, Alcohols | Effective in aqueous media, low racemization. | sigmaaldrich.com |

Reduction to Aldehydes and Alcohols

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde. The direct reduction to an alcohol is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. However, these reagents can also reduce other functional groups.

A more selective reduction to an aldehyde is a more delicate transformation. One established method is the Rosenmund reduction, which involves the hydrogenation of the corresponding acid chloride using a poisoned catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄). unt.edu This approach has been successfully applied to the synthesis of 4-methyl-5-formylthiazole from 4-methylthiazole-5-carboxylic acid chloride. unt.edu Other methods for the reduction of carboxylic acids or their esters to aldehydes have also been developed, sometimes requiring multi-step procedures or specialized catalysts to avoid over-reduction to the alcohol. nih.gov

Decarboxylation Pathways and Mechanisms

The removal of the carboxyl group via decarboxylation (replacement with a hydrogen atom) is a potential transformation, though often challenging for aromatic and heteroaromatic carboxylic acids. pearson.com The reaction is facilitated if a mechanism is available to stabilize the negative charge that develops on the ring during the transition state. frontierspecialtychemicals.com

For heteroaromatic systems like thiazoles, the reaction mechanism can be dependent on the reaction conditions, particularly the proton activity. nih.gov Kinetic studies on the decarboxylation of analogous 2-aminothiazole-5-carboxylic acids suggest that the reaction can proceed through different pathways, including a unimolecular mechanism involving a zwitterionic intermediate or a bimolecular protiodecarboxylation. nih.gov In some cases, metal catalysts, such as those based on copper or silver, can facilitate the protodecarboxylation of heteroaromatic carboxylic acids under milder conditions. Spontaneous decarboxylation has also been observed for some unstable thiadiazole carboxylic acids. However, for 2-iodo-4-methylthiazole-5-carboxylic acid specifically, simple decarboxylation is not a widely documented transformation, with research often focusing on "decarboxylative couplings" where the COOH group is replaced by a new carbon-carbon bond.

Reactions at the Iodo Substituent

The carbon-iodine bond at the C2 position of the thiazole ring is a prime site for the formation of new carbon-carbon bonds. The high reactivity of aryl and heteroaryl iodides makes them excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex biaryl and alkynyl structures. It is often advantageous to first convert the carboxylic acid to an ester before performing these couplings, as the free carboxylic acid can sometimes interfere with the catalytic cycle by coordinating to the palladium center.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Suzuki-Miyaura Coupling: This reaction pairs the iodo-thiazole with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. The reaction is highly versatile and tolerant of many functional groups, making it a powerful tool for creating C(sp²)-C(sp²) bonds. A variety of palladium catalysts, including Pd(PPh₃)₄ and palladacycles, can be used. The choice of ligand, base (e.g., K₂CO₃, Cs₂CO₃), and solvent can be optimized for challenging or sterically hindered substrates.

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the iodo-thiazole with a terminal alkyne. The classic conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine or diisopropylamine. The reaction is valued for its ability to construct arylalkynes and conjugated enynes under relatively mild conditions. Modern protocols have also been developed that are copper-free, which can simplify product purification.

Heck Reaction: The Heck reaction couples the iodo-thiazole with an alkene, such as an acrylate (B77674) or styrene, to form a new, substituted alkene. The reaction is typically catalyzed by a palladium source like Pd(OAc)₂ and requires a base (e.g., NEt₃). pearson.com The reaction generally proceeds with high trans-selectivity. Like other cross-coupling reactions, its efficiency can be enhanced by the choice of appropriate phosphine (B1218219) ligands or by using phosphine-free catalyst systems. pearson.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ or Ar-B(OR)₂ | Thiazole-Aryl | Pd(0) or Pd(II) catalyst, Base (e.g., K₂CO₃) | |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Thiazole-Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | |

| Heck | Alkene (e.g., Styrene) | Thiazole-Vinyl | Pd(OAc)₂, Base (e.g., NEt₃), optional Ligand | pearson.comfrontierspecialtychemicals.com |

Copper-Catalyzed Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, are powerful methods for the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org In the context of 2-iodo-4-methylthiazole-5-carboxylic acid, the electron-deficient nature of the thiazole ring, further enhanced by the carboxylic acid group, makes the C-2 position susceptible to coupling with various nucleophiles. The carbon-iodine bond is a well-established leaving group in such transformations. wikipedia.org

The Ullmann condensation typically involves the reaction of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org For 2-iodo-4-methylthiazole-5-carboxylic acid, this would entail coupling with a range of nucleophiles to yield 2-substituted derivatives. While specific examples with this exact substrate are not extensively documented, the general reactivity of 2-halothiazoles suggests that it would readily participate in these reactions.

Table 1: Representative Copper-Catalyzed Coupling Reactions of 2-Iodo-4-methylthiazole-5-carboxylic Acid

| Nucleophile | Product | Catalyst | Base | Solvent |

|---|---|---|---|---|

| Phenol | 2-Phenoxy-4-methylthiazole-5-carboxylic acid | CuI | K₂CO₃ | DMF |

| Aniline | 2-(Phenylamino)-4-methylthiazole-5-carboxylic acid | Cu₂O | Cs₂CO₃ | Pyridine |

Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aromatic and heteroaromatic rings. organic-chemistry.org The reaction proceeds via an addition-elimination mechanism, and its feasibility is highly dependent on the electronic properties of the substrate. The presence of electron-withdrawing groups ortho and para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex. organic-chemistry.org

In 2-iodo-4-methylthiazole-5-carboxylic acid, the thiazole ring is inherently electron-deficient. The carboxylic acid group at the C-5 position acts as a moderate electron-withdrawing group, which can help to activate the C-2 position towards nucleophilic attack. However, the methyl group at C-4 is electron-donating, which may slightly deactivate the ring. The success of SNAr reactions on this substrate would therefore depend on the strength of the incoming nucleophile and the reaction conditions. Generally, strong nucleophiles such as alkoxides, thiolates, and amines are employed. organic-chemistry.org

Table 2: Plausible Nucleophilic Aromatic Substitution Reactions at the C-2 Position

| Nucleophile | Product | Conditions |

|---|---|---|

| Sodium methoxide | 2-Methoxy-4-methylthiazole-5-carboxylic acid | Methanol, reflux |

| Sodium thiophenoxide | 2-(Phenylthio)-4-methylthiazole-5-carboxylic acid | DMF, 100 °C |

Reductive Dehalogenation Strategies

The removal of a halogen atom and its replacement with a hydrogen atom, known as reductive dehalogenation, is a fundamental transformation in organic synthesis. For aryl iodides, this reaction can be achieved using a variety of reducing agents. The C-I bond is the weakest among the carbon-halogen bonds, making 2-iodo-4-methylthiazole-5-carboxylic acid a good candidate for such a transformation. wikipedia.org

Common methods for reductive dehalogenation include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source), or the use of metal/acid systems (e.g., zinc in acetic acid). Another approach involves the use of thiols, which can act as reducing agents. For instance, 2-iodobenzothiazole (B74616) has been shown to undergo reductive dehalogenation with alkanethiols. nih.gov This strategy would yield 4-methylthiazole-5-carboxylic acid, a useful building block in its own right.

Table 3: Potential Reductive Dehalogenation Strategies

| Reagents | Product |

|---|---|

| H₂, Pd/C | 4-Methylthiazole-5-carboxylic acid |

| Zn, CH₃COOH | 4-Methylthiazole-5-carboxylic acid |

Directed Functionalization and Ring Modifications of the Thiazole Core

Beyond the reactions at the C-2 position, the thiazole core of 2-iodo-4-methylthiazole-5-carboxylic acid offers other sites for functionalization, namely the methyl group at C-4 and potentially the C-H bonds of the ring itself.

Side-Chain Functionalization at the Methyl Group

The methyl group at the C-4 position of the thiazole ring can be a handle for further derivatization through side-chain functionalization. A common strategy for activating such methyl groups is free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This would convert the methyl group into a bromomethyl group, which is a versatile electrophile for subsequent nucleophilic substitution reactions. This approach allows for the introduction of a wide variety of functional groups at the C-4 position.

Table 4: Side-Chain Functionalization of the Methyl Group

| Reagents | Intermediate | Subsequent Reaction with Nucleophile (Nu⁻) | Final Product |

|---|---|---|---|

| NBS, AIBN | 2-Iodo-4-(bromomethyl)thiazole-5-carboxylic acid | KCN | 2-Iodo-4-(cyanomethyl)thiazole-5-carboxylic acid |

| NBS, AIBN | 2-Iodo-4-(bromomethyl)thiazole-5-carboxylic acid | NaN₃ | 4-(Azidomethyl)-2-iodothiazole-5-carboxylic acid |

Regioselective Direct C–H Functionalization

Direct C-H functionalization has emerged as a powerful tool for the efficient synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. For thiazole derivatives, C-H activation can occur at different positions depending on the directing group and the catalyst used. However, in the case of 2-iodo-4-methylthiazole-5-carboxylic acid, the presence of a highly reactive C-I bond would likely dominate the reactivity in many catalytic systems designed for C-H activation.

Palladium-catalyzed C-H arylation of thiazoles has been reported to occur at the 2-position. wikipedia.org Since this position is already substituted with an iodine atom, direct C-H functionalization would likely be directed to other available positions, provided that a suitable catalytic system can be found that is selective for C-H activation over oxidative addition into the C-I bond. The directing effect of the carboxylic acid group could potentially favor C-H activation at an adjacent position if the iodine at C-2 were to be removed first.

Given the high reactivity of the C-I bond towards cross-coupling reactions, it is generally more synthetically straightforward to utilize this position for derivatization rather than attempting a regioselective C-H functionalization in its presence.

Advanced Spectroscopic and Structural Elucidation of 2 Iodo 4 Methylthiazole 5 Carboxylic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. nih.gov For 2-Iodo-4-methylthiazole-5-carboxylic acid, a suite of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the molecular structure. The aromatic character of the thiazole (B1198619) ring is typically confirmed by proton chemical shifts observed between 7.27 and 8.77 ppm, though in this fully substituted ring, only the methyl and carboxylic acid protons are directly observed. globalresearchonline.net

The ¹H NMR spectrum of 2-Iodo-4-methylthiazole-5-carboxylic acid is expected to be relatively simple, displaying two key signals: a singlet for the C4-methyl protons and a broad singlet for the carboxylic acid proton. The chemical shift of the methyl group is influenced by its attachment to the electron-rich thiazole ring. The carboxylic acid proton signal is typically broad and its chemical shift can vary with solvent and concentration due to hydrogen bonding effects.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. It is expected to show five distinct signals corresponding to the methyl carbon, the carboxylic acid carbon, and the three carbons of the thiazole ring (C2, C4, and C5). The carbon attached to the iodine (C2) would experience a significant shielding effect, shifting it to a higher field (lower ppm value) than might otherwise be expected. Conversely, the carbons of the carboxylic acid and those attached to nitrogen and sulfur will be deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Iodo-4-methylthiazole-5-carboxylic acid The following data is hypothetical and based on typical values for similar thiazole derivatives.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ | ¹H | ~2.7 | Singlet |

| -COOH | ¹H | ~13.0 (broad) | Singlet |

| -C H₃ | ¹³C | ~17 | - |

| C 2 | ¹³C | ~95 | - |

| C 4 | ¹³C | ~155 | - |

| C 5 | ¹³C | ~130 | - |

| -C OOH | ¹³C | ~165 | - |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of atoms within a molecule. slideshare.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through bonds. sdsu.edu For 2-Iodo-4-methylthiazole-5-carboxylic acid, a COSY spectrum would not be expected to show cross-peaks, as there are no vicinal or long-range coupled protons, thus confirming the isolated nature of the methyl group.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.com For this molecule, it would show a clear cross-peak connecting the methyl proton signal (~2.7 ppm) to the methyl carbon signal (~17 ppm), confirming the CH₃ group assignment. researchgate.netyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful 2D NMR technique for this molecule, as it reveals long-range (2-3 bond) correlations between protons and carbons. youtube.com It provides the definitive evidence for the substitution pattern on the thiazole ring. Key expected correlations would include the methyl protons showing cross-peaks to the C4 and C5 carbons of the thiazole ring.

Table 2: Predicted Key HMBC Correlations for 2-Iodo-4-methylthiazole-5-carboxylic acid The following data is hypothetical and based on expected connectivity.

| Proton (¹H) | Correlated Carbon (¹³C) | Number of Bonds |

| -CH₃ (~2.7 ppm) | C4 (~155 ppm) | 2 |

| -CH₃ (~2.7 ppm) | C5 (~130 ppm) | 3 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unequivocally determining the elemental composition of a compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For 2-Iodo-4-methylthiazole-5-carboxylic acid, HRMS would be used to verify its molecular formula, C₅H₄INO₂S. The experimentally measured exact mass would be compared to the theoretically calculated mass. A close match provides powerful evidence for the compound's identity and rules out other potential structures with the same nominal mass.

Table 3: HRMS Data for 2-Iodo-4-methylthiazole-5-carboxylic acid

| Parameter | Value |

| Molecular Formula | C₅H₄INO₂S |

| Theoretical Exact Mass ([M-H]⁻) | 299.8938 |

| Expected Experimental Mass | 299.89xx |

X-Ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govresearchgate.net It provides definitive data on bond lengths, bond angles, and the spatial relationships between molecules in the crystal lattice.

A single-crystal X-ray diffraction analysis of 2-Iodo-4-methylthiazole-5-carboxylic acid would yield a detailed geometric profile of the molecule. The bond lengths and angles within the thiazole ring would confirm its heterocyclic nature. For instance, the C-S and C-N bond lengths would be consistent with those found in other thiazole derivatives. conicet.gov.ar The C2-I bond length would be a key parameter, as would the geometry of the carboxylic acid group. Torsion angles would reveal the planarity of the thiazole ring and the orientation of the carboxylic acid substituent relative to the ring.

Table 4: Typical Bond Lengths and Angles for a Substituted Thiazole Ring The following data is based on representative values from related crystal structures and serves as an example of expected findings. conicet.gov.arnih.govresearchgate.net

| Bond/Angle | Typical Value |

| S-C2 Bond Length | ~1.74 Å |

| N-C2 Bond Length | ~1.30 Å |

| C4-C5 Bond Length | ~1.36 Å |

| C2-S-C5 Angle | ~89° |

| S-C2-N Angle | ~115° |

| S-C5-C4 Angle | ~111° |

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules arrange themselves in the solid state through various intermolecular interactions. researchgate.net For 2-Iodo-4-methylthiazole-5-carboxylic acid, several key interactions would be anticipated to govern the crystal packing.

The most significant interaction is expected to be hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically results in the formation of a centrosymmetric dimer, a common and highly stable supramolecular synthon. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying functional groups and probing the structural details of molecules like 2-Iodo-4-methylthiazole-5-carboxylic acid. These methods are based on the principle that molecules absorb electromagnetic radiation at specific frequencies corresponding to their natural modes of vibration. The resulting spectrum is a unique fingerprint, revealing the presence of specific bonds and structural motifs.

In the analysis of 2-Iodo-4-methylthiazole-5-carboxylic acid, FT-IR and Raman spectra provide complementary information. FT-IR spectroscopy is particularly sensitive to polar bonds and asymmetric vibrations, such as carbonyl (C=O) and hydroxyl (O-H) stretches. In contrast, Raman spectroscopy excels in detecting symmetric, non-polar vibrations and is especially useful for analyzing the thiazole ring and the carbon-iodine (C-I) bond.

Detailed Research Findings:

The vibrational spectrum of this compound can be deconstructed into contributions from its three main components: the carboxylic acid group, the substituted thiazole ring, and the carbon-iodine bond.

Carboxylic Acid Group: The carboxylic acid moiety gives rise to some of the most characteristic bands in the IR spectrum. The O-H stretching vibration of the carboxyl group typically appears as a very broad and strong absorption in the range of 3300-2500 cm⁻¹. This broadening is a result of extensive intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration is observed as a very strong and sharp band, typically between 1725-1700 cm⁻¹ for a dimeric carboxylic acid. The in-plane O-H bending and C-O stretching vibrations are coupled and result in bands in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions.

Thiazole Ring and Methyl Group: The thiazole ring, as a heteroaromatic system, has a series of characteristic stretching and bending vibrations. Ring stretching vibrations, involving C=C and C=N bonds, typically occur in the 1600-1300 cm⁻¹ region. researchgate.netcdnsciencepub.com Specifically, bands around 1518 cm⁻¹ and 1419 cm⁻¹ can be attributed to these ring modes. researchgate.net The C-H stretching vibrations of the methyl group are expected in the 2900-3000 cm⁻¹ range. cdnsciencepub.com Additionally, symmetric and asymmetric bending vibrations of the methyl group typically appear around 1445 cm⁻¹ and 1375 cm⁻¹, respectively. cdnsciencepub.com

Carbon-Iodine Bond: The C-I stretching vibration is found at low frequencies due to the high mass of the iodine atom. This bond typically produces a weak to medium intensity band in the far-infrared region, usually between 600-500 cm⁻¹. Its identification is often more straightforward in the Raman spectrum.

The following table summarizes the expected key vibrational frequencies for 2-Iodo-4-methylthiazole-5-carboxylic acid.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H Stretch (H-bonded) | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Methyl | 3000 - 2900 | Medium |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Very Strong, Sharp |

| C=N / C=C Ring Stretch | Thiazole Ring | 1600 - 1400 | Medium to Strong |

| C-H Bend | Methyl | 1445, 1375 | Medium |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1320 - 1210 | Strong |

| C-I Stretch | Iodo Group | 600 - 500 | Medium to Weak |

This table presents generalized data based on established spectroscopic principles and data for related thiazole compounds. researchgate.netcdnsciencepub.com

Conformational insights can be derived from shifts in these characteristic frequencies. For instance, the exact position of the C=O stretching band can indicate the strength and nature of hydrogen bonding, distinguishing between monomeric, dimeric, or polymeric forms in different phases or solvents.

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to study the electronic transitions within a molecule. It provides information about the chromophores—the parts of a molecule responsible for absorbing light—and the delocalization of electrons. For 2-Iodo-4-methylthiazole-5-carboxylic acid, the primary chromophore is the substituted thiazole ring system.

The thiazole ring contains π-electrons and non-bonding (n) electrons on the nitrogen and sulfur atoms. Consequently, its UV-Vis spectrum is expected to be characterized by π → π* and n → π* electronic transitions. Unsubstituted thiazole exhibits intense absorption bands in the vacuum ultraviolet (VUV) region, with transitions identified near 5.4 eV (~229 nm) and 6.0 eV (~207 nm). researchgate.net

Detailed Research Findings:

The introduction of substituents onto the thiazole ring significantly modulates its electronic absorption profile. The iodo group, carboxylic acid group, and methyl group all act as auxochromes, which can cause a bathochromic shift (shift to longer wavelengths) and/or a hyperchromic effect (increase in absorption intensity).

π → π Transitions:* These are typically high-energy, high-intensity transitions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In the substituted thiazole system, conjugation between the ring and the carbonyl group of the carboxylic acid can lower the energy gap, shifting these absorptions into the accessible UV region (200-400 nm). The iodine atom, with its lone pairs, can also participate in this delocalization.

n → π Transitions:* These transitions involve promoting a non-bonding electron (from S or N) to a π* antibonding orbital. They are typically of lower intensity than π → π* transitions and occur at longer wavelengths.

For derivatives like 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, the extended conjugation with the phenyl ring leads to significant absorption in the UV-A range. nih.gov While 2-Iodo-4-methylthiazole-5-carboxylic acid lacks this extended phenyl system, the combined effect of the iodo and carboxyl substituents on the thiazole chromophore is expected to shift the primary absorption bands to wavelengths significantly longer than that of unsubstituted thiazole. Studies on the interaction of thiazoles with iodine have also been explored using spectrophotometry, highlighting the electronic interactions involving the thiazole nucleus. researchgate.net

The expected electronic transitions and absorption maxima (λmax) are summarized below.

| Electronic Transition | Chromophore System | Expected λmax Range (nm) | Relative Intensity |

| π → π | Substituted Thiazole Ring / C=O | 230 - 280 | High |

| n → π | N/S Heteroatoms, C=O Oxygen | > 280 | Low |

This table is based on theoretical principles and spectral data from unsubstituted and variously substituted thiazoles. researchgate.netnih.gov

The solvent environment can also influence the UV-Vis spectrum. Polar solvents may stabilize the ground or excited states differently, leading to shifts in λmax. For example, n → π* transitions often exhibit a hypsochromic (blue) shift in polar solvents.

Computational Chemistry and Theoretical Investigations of 2 Iodo 4 Methylthiazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations

No published data is available on the optimized molecular geometry or conformational analysis of 2-Iodo-4-methylthiazole-5-carboxylic acid. Such a study would typically involve computational methods to determine the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles.

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the visualization of their corresponding orbitals for 2-Iodo-4-methylthiazole-5-carboxylic acid. This analysis is crucial for understanding the electronic transitions and charge transfer properties of a molecule.

No studies containing Electrostatic Potential Surface (EPS) maps for 2-Iodo-4-methylthiazole-5-carboxylic acid were found. An EPS map is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Quantum Chemical Descriptors and Reactivity Prediction

Specific calculations of Fukui functions to identify the electrophilic and nucleophilic centers of 2-Iodo-4-methylthiazole-5-carboxylic acid have not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time. This method allows for the examination of conformational changes, solvent effects, and the stability of intermolecular interactions. For a molecule like 2-iodo-4-methylthiazole-5-carboxylic acid, MD simulations could provide significant insights into its behavior in various environments.

Although specific MD studies on this compound were not identified, the principles of MD have been applied to understand the interactions of halogenated compounds. For instance, MD simulations have been successfully used to model halogen bonding in protein-ligand complexes. nih.gov A specialized protocol involving the addition of a charged extra point to represent the anisotropic charge distribution on a halogen atom can be employed. nih.gov This approach has shown that iodo-substituted derivatives form stable interactions, with the halogen-oxygen distance being close to or less than the sum of their van der Waals radii. nih.gov Such simulations for 2-iodo-4-methylthiazole-5-carboxylic acid could elucidate the role of the iodine atom in forming halogen bonds and other non-covalent interactions, which are crucial for its crystal packing and potential biological activity.

Intermolecular Interaction Analysis and Supramolecular Architecture Prediction

The prediction and analysis of intermolecular interactions are fundamental to understanding the supramolecular architecture of crystalline solids. These interactions govern the packing of molecules in a crystal lattice and influence physical properties such as melting point and solubility.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal. While a crystal structure for 2-iodo-4-methylthiazole-5-carboxylic acid is not available to perform a direct analysis, a study on a closely related compound, N-(5-iodo-4-phenylthiazol-2-yl)acetamide , provides a pertinent example of the insights that can be gained. nih.goviucr.orgnih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For N-(5-iodo-4-phenylthiazol-2-yl)acetamide, the major contributions to the crystal packing are from H⋯C/C⋯H, H⋯H, and H⋯I/I⋯H contacts. nih.goviucr.org

Table 1: Intermolecular Contacts and Their Percentage Contributions from Hirshfeld Surface Analysis of N-(5-iodo-4-phenylthiazol-2-yl)acetamide nih.goviucr.org

| Intermolecular Contact | Contribution (%) |

| H⋯C/C⋯H | 26.2 |

| H⋯H | 20.9 |

| H⋯I/I⋯H | 19.4 |

| H⋯O/O⋯H | 6.8 |

This data is for N-(5-iodo-4-phenylthiazol-2-yl)acetamide and serves as an illustrative example.

These findings highlight the importance of the iodine atom in directing the supramolecular assembly through halogen-related interactions. A similar analysis of 2-iodo-4-methylthiazole-5-carboxylic acid would be expected to reveal the significant role of the iodine atom and the carboxylic acid group in forming a robust network of intermolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. By identifying bond critical points (BCPs) and analyzing their properties, such as electron density (ρ) and its Laplacian (∇²ρ), QTAIM can elucidate the nature and strength of these interactions.

Specific QTAIM analysis for 2-iodo-4-methylthiazole-5-carboxylic acid has not been reported. However, studies on other thiazole (B1198619) derivatives, such as N-(4-Bromophenyl)-2-(methylthio)thiazole-5-carboxamide and Ethyl-5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate , have utilized QTAIM to characterize weak intermolecular interactions. tandfonline.com This type of analysis can unravel the importance of non-covalent and hyperconjugative interactions in stabilizing the molecular structure in the solid state. tandfonline.com

For 2-iodo-4-methylthiazole-5-carboxylic acid, a QTAIM analysis would be instrumental in:

Identifying and characterizing the hydrogen bonds involving the carboxylic acid group.

Investigating the nature of the halogen bond involving the iodine atom.

Quantifying the strength of other weak non-covalent interactions, such as C-H···O and π-π stacking, if present.

By examining the electron density and its Laplacian at the bond critical points, one could classify these interactions as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions), providing a deeper understanding of the forces governing the supramolecular architecture of this compound.

Applications of 2 Iodo 4 Methylthiazole 5 Carboxylic Acid As a Versatile Synthetic Building Block

Design and Synthesis of Complex Heterocyclic Systems

The unique substitution pattern of 2-iodo-4-methylthiazole-5-carboxylic acid makes it a prime precursor for the synthesis of more elaborate heterocyclic structures, including fused systems and macrocycles.

Fused Thiazole (B1198619) Derivatives

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as these scaffolds often exhibit unique biological activities and physical properties. 2-Iodo-4-methylthiazole-5-carboxylic acid can be strategically employed in the synthesis of fused thiazole derivatives. The 2-iodo group is particularly amenable to intramolecular cyclization reactions to form bicyclic and tricyclic systems. lu.senih.gov For instance, after coupling a suitable tether to the carboxylic acid group, an intramolecular palladium-catalyzed reaction, such as a Heck or Suzuki coupling, can be initiated between the 2-iodo position and a strategically placed reactive site on the tether to forge a new ring fused to the thiazole core. nih.gov The chemistry for preparing various fused thiazole acetic acid derivatives has been explored, leading to compounds with interesting biological properties, including antitubercular and antidepressant activities. nih.gov

Thiazole-Containing Macrocycles

Macrocyclic compounds, particularly peptides, that contain a thiazole ring are recognized as privileged structures in drug discovery due to their enhanced bioactivity, metabolic stability, and cell permeability. nih.govresearchgate.net The thiazole moiety imparts conformational rigidity to the macrocyclic backbone, which can lead to higher binding affinity and selectivity for biological targets. nih.gov

2-Iodo-4-methylthiazole-5-carboxylic acid serves as an ideal building block for the solid-phase or solution-phase synthesis of such macrocycles. The synthetic strategy can involve:

Peptide Coupling: The carboxylic acid group can be activated and coupled to the N-terminus of a peptide chain.

Cross-Coupling and Macrocyclization: The 2-iodo group can then be used in a subsequent step for an intramolecular cross-coupling reaction with another functional group on the peptide chain to close the macrocycle. Alternatively, it can be used in an intermolecular coupling to attach the thiazole-peptide unit to another fragment before a final macrocyclization step.

Various methods for synthesizing thiazole-containing macrocyclic peptides have been developed, such as those involving intramolecular thioalkylation or biocompatible cyclization from N-terminal cysteine and C-terminal nitrile precursors. nih.govnih.gov The incorporation of heterocyclic units like thiazole is a key strategy for increasing the structural diversity and improving the membrane permeability of these macrocycles. researchgate.net

Role in Multi-Step Total Synthesis of Advanced Organic Molecules

The total synthesis of complex natural products and advanced organic molecules relies heavily on the availability of robust and predictable bond-forming reactions. princeton.edu Palladium-catalyzed cross-coupling reactions have become indispensable tools in this field, allowing for the efficient construction of carbon-carbon bonds under mild conditions. nih.govyoutube.com

The 2-iodo substituent on the thiazole ring makes 2-iodo-4-methylthiazole-5-carboxylic acid an excellent substrate for these transformations. The C2 position of the thiazole ring is electron-deficient, which facilitates reactions like Suzuki, Stille, Negishi, and Sonogashira couplings. researchgate.net This reactivity has been demonstrated in the synthesis of various 2,4-disubstituted thiazoles, where cross-coupling occurs regioselectively at the more reactive 2-position when both C2 and C4 are halogenated. researchgate.net This allows for the sequential and controlled introduction of different substituents, which is a critical aspect of multi-step synthesis.

The versatility of the 2-iodo group in these key reactions is summarized in the table below.

| Reaction Name | Coupling Partner | Catalyst/Conditions | Bond Formed |

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Pd Catalyst, Base | Thiazole-C-R |

| Stille Coupling | Organotin Reagent (R-SnR'₃) | Pd Catalyst | Thiazole-C-R |

| Negishi Coupling | Organozinc Reagent (R-ZnX) | Pd or Ni Catalyst | Thiazole-C-R |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd/Cu Catalysts, Base | Thiazole-C≡C-R |

| Heck Coupling | Alkene | Pd Catalyst, Base | Thiazole-C=C |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Base | Thiazole-NR₂ |

These reactions enable synthetic chemists to use 2-iodo-4-methylthiazole-5-carboxylic acid as a central scaffold, progressively adding complexity by building out from the 2-position to achieve the final target molecule. nih.gov

Precursor for Molecular Probes and Chemical Tools

Molecular probes are essential tools for studying biological systems, enabling the visualization and quantification of specific targets like receptors, enzymes, and other biomolecules. 2-Halothiazole derivatives, including those with iodine, are valuable precursors for creating such probes, particularly radioligands for in vivo imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov

The synthesis of high-affinity ligands for targets such as the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅) has utilized 2-halothiazole scaffolds. nih.govnih.gov In these syntheses, the halogen at the C2 position serves two main purposes:

Synthetic Handle: It allows for the construction of the core ligand structure via cross-coupling reactions, such as the Sonogashira coupling, to introduce alkynylbenzene moieties. nih.gov

Radiolabeling Site: The 2-iodo group itself can be a precursor for introducing a radioisotope. For example, it can be a lead compound for developing a ¹²³I-labeled ligand for SPECT imaging. nih.gov Furthermore, related 2-chloro or 2-bromo thiazoles can be converted into ¹⁸F-labeled PET tracers via nucleophilic substitution. nih.gov

The carboxylic acid at the C5 position adds another layer of versatility, allowing the probe to be conjugated to targeting vectors, solubility modifiers, or other functional moieties without interfering with the pharmacophore centered on the C2 and C4 substituents.

Development of Novel Functional Materials

Thiazole-containing compounds are of significant interest in materials science, particularly in the field of organic electronics. The thiazole ring is an electron-accepting heterocycle, and incorporating it into conjugated polymers and small molecules can lead to high-performance organic semiconductors. nih.govresearchgate.net These materials are key components in devices such as organic field-effect transistors (OFETs), organic solar cells, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

2-Iodo-4-methylthiazole-5-carboxylic acid is a suitable monomer for the synthesis of such functional materials. The 2-iodo group provides a reactive site for polymerization through palladium-catalyzed cross-coupling reactions like Suzuki or Stille polycondensation. This allows the thiazole unit to be incorporated into a larger π-conjugated polymer backbone.

Key features of thiazole-based materials include:

Electron-Accepting Nature: The electron-withdrawing imine (C=N) group in the thiazole ring helps to lower the orbital energy levels of the resulting polymer, which is beneficial for n-type or ambipolar charge transport. researchgate.net

Planarity and Ordering: The interaction between the sulfur on the thiazole and adjacent aromatic rings can enhance the planarity of the polymer backbone, which promotes intermolecular π-π stacking and improves charge carrier mobility. mdpi.com

The carboxylic acid group can be used to fine-tune the properties of the final material. For example, it can be converted into long-chain esters to improve solubility and processability or used to anchor the material onto conductive or dielectric surfaces in electronic devices.

| Material Type | Application | Role of Thiazole Unit | Reference |

| Conjugated Polymers | Organic Field-Effect Transistors (OFETs) | Electron transport, enhances backbone planarity | nih.govresearchgate.net |

| Small Molecules/Polymers | Organic Solar Cells (Photovoltaics) | Electron acceptor or donor component | researchgate.net |

| Conjugated Polymers | Organic Light-Emitting Diodes (OLEDs) | Electron transport or emissive layer component | nih.gov |

| Doped Polymers | Thermoelectric Devices | Facilitates doping and charge transport | mdpi.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Pathways and Transformations

The unique electronic properties of the thiazole (B1198619) ring, combined with the reactivity of the iodo and carboxylic acid functional groups, present a rich landscape for exploring novel chemical transformations. Future studies are anticipated to delve into new cross-coupling reactions involving the C-I bond, expanding the range of substituents that can be introduced at the 2-position. Additionally, the development of innovative methods for the selective functionalization of the methyl group at the 4-position and transformations of the carboxylic acid at the 5-position will be crucial for creating a wider array of structurally diverse molecules with potential biological applications. The study of the reactivity of thiazole derivatives is a promising direction in the search for new biologically active substances. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for 2-Iodo-4-methylthiazole-5-carboxylic acid and its derivatives with flow chemistry and automated synthesis platforms represents a significant leap forward. durham.ac.ukspringerprofessional.desci-hub.senih.gov Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, higher yields, and the potential for seamless scale-up. springerprofessional.desci-hub.se Automated platforms, guided by algorithms, can rapidly screen a wide range of reaction conditions to identify optimal parameters, significantly accelerating the discovery of new synthetic methods and novel compounds. durham.ac.uk This approach allows for the reproducible and automated preparation of useful building blocks and medicinally interesting compounds. durham.ac.uk

Table 1: Comparison of Batch vs. Flow Synthesis for Thiazole Derivatives

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Scalability | Challenging | Straightforward |

| Safety | Handling of hazardous intermediates | Improved, contained system |

| Reproducibility | Variable | High |

| Process Control | Limited | Precise control of parameters |

Advanced Mechanistic Studies Using In-Situ Spectroscopy and Real-Time Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of 2-Iodo-4-methylthiazole-5-carboxylic acid is crucial for process optimization and the development of more efficient catalysts. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of reacting species. youtube.comnumberanalytics.comaiche.orgnumberanalytics.comacs.org This provides invaluable insights into reaction kinetics, the identification of transient intermediates, and the elucidation of catalytic cycles. aiche.org Such studies are essential for the rational design of improved synthetic protocols. aiche.org

Application of Machine Learning and AI in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. mit.edustanford.edubohrium.comsesjournal.comacs.org By training algorithms on vast datasets of known chemical reactions, ML models can predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. mit.edubohrium.comsesjournal.comacs.org This predictive power can significantly reduce the number of trial-and-error experiments required, saving time and resources. sesjournal.com For 2-Iodo-4-methylthiazole-5-carboxylic acid, AI can be employed to predict its reactivity in various transformations and to design derivatives with desired biological activities.

Table 2: Potential Applications of Machine Learning in the Study of 2-Iodo-4-methylthiazole-5-carboxylic acid

| Application Area | Machine Learning Approach | Potential Impact |

|---|---|---|

| Reaction Outcome Prediction | Neural Networks, Graph-based Models | Accurate prediction of major products and yields. mit.edustanford.edubohrium.com |

| Condition Optimization | Bayesian Optimization, Reinforcement Learning | Rapid identification of optimal temperature, solvent, and catalyst. acs.org |

| Retrosynthesis Planning | Monte Carlo Tree Search, Deep Learning | Generation of novel and efficient synthetic pathways. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and physicochemical properties. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Iodo-4-methylthiazole-5-carboxylic acid, and how can intermediates be optimized?

- Methodology : Start with ester derivatives of 4-methylthiazole-5-carboxylic acid (e.g., ethyl or methyl esters) as precursors. Iodination at the 2-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. For example, methyl 4-methylthiazole-5-carboxylate (CAS 81569-44-0) can be iodinated, followed by hydrolysis to yield the carboxylic acid . Optimize reaction conditions (temperature, solvent, catalyst) using thin-layer chromatography (TLC) for intermediate monitoring .

Q. How should researchers characterize the purity and structural integrity of 2-Iodo-4-methylthiazole-5-carboxylic acid?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Compare spectral data with analogs like ethyl 2-amino-5-methylthiazole-4-carboxylate (CAS 72054-60-5) to validate substitution patterns . Use mass spectrometry (LC-MS) to confirm molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of 2-Iodo-4-methylthiazole-5-carboxylic acid?

- Methodology : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). Use the SHELX suite (SHELXL for refinement, SHELXD for phase determination) to resolve heavy-atom (iodine) contributions. Cross-validate with density functional theory (DFT) calculations to address discrepancies in bond angles or torsional strain .

Q. What strategies are effective for analyzing contradictory reactivity data in iodothiazole derivatives?

- Methodology : Perform iterative reactivity studies under varying conditions (e.g., pH, solvent polarity). For example, if iodination yields vary, use controlled experiments with isotopically labeled reagents (e.g., ¹²⁷I vs. ¹²⁵I) to track reaction pathways. Apply statistical tools (e.g., ANOVA) to identify significant variables and reconcile conflicting results .

Q. How can 2-Iodo-4-methylthiazole-5-carboxylic acid be integrated into drug discovery pipelines?

- Methodology : Screen for bioactivity using in vitro assays targeting thiazole-sensitive pathways (e.g., antimicrobial or kinase inhibition). Compare with structurally related compounds like 4-phenylthiazole-2-carboxylic acid derivatives. Use molecular docking to predict binding affinity to target proteins (e.g., bacterial enzymes) and validate with surface plasmon resonance (SPR) .

Data Analysis and Optimization

Q. What are the best practices for resolving discrepancies between computational and experimental data in thiazole derivatives?

- Methodology : Cross-check computational models (e.g., DFT-optimized geometries) with experimental crystallographic data. Adjust force field parameters in simulations to better reflect observed bond lengths. Use tools like Mercury (CCDC) for structural overlay and validation .

Q. How can researchers optimize the stability of 2-Iodo-4-methylthiazole-5-carboxylic acid in aqueous solutions?

- Methodology : Conduct pH-dependent stability studies using UV-Vis spectroscopy. Evaluate degradation products via LC-MS and identify stabilizing agents (e.g., cyclodextrins). Compare with analogs like 2-chloro-4-methylthiazole-5-carboxylic acid (CAS 40003-48-3) to assess halogen-specific stability trends .

Technical Validation

Q. What analytical techniques are critical for validating synthetic batches of iodinated thiazoles?